molecular formula C11H17NO3 B592343 Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1181816-12-5

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B592343
CAS No.: 1181816-12-5
M. Wt: 211.261
InChI Key: HQHRAGXKFOTSQE-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C11H17NO3. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is of interest in medicinal chemistry due to its potential as a building block for drug discovery and development .

Preparation Methods

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be achieved through various synthetic routes. One efficient method involves the reaction of tert-butyl 2-oxoacetate with 1,3-diaminopropane under controlled conditions to form the spirocyclic structure . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve scalable processes that ensure high yield and purity, often utilizing automated synthesis equipment and rigorous quality control measures .

Chemical Reactions Analysis

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of target proteins. Pathways involved may include enzyme inhibition or receptor antagonism, depending on the specific derivative and application .

Comparison with Similar Compounds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHRAGXKFOTSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680475
Record name tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181816-12-5
Record name tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

15.13 g (0.283 mmol) of ammonium chloride are added to a solution containing 13.21 g (47.15 mmol) of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, obtained in the preceding step, in 250 mL of methanol. The reaction medium is cooled with the aid of an ice/water bath, and 30.83 g (0.471 mmol) of zinc are added. After stirring at room temperature for 12 hours, the Celite is filtered off and rinsed with methanol. The filtrate is evaporated to dryness. The residue obtained is taken up in water and extracted several times with ethyl acetate. The combined organic phases are dried over sodium sulfate and the filtrate is concentrated under reduced pressure. After evaporating off the solvent, the residue obtained is purified by chromatography on silica gel, eluting with a 90/10 mixture of cyclohexane and ethyl acetate. 1.78 g of pure product are thus obtained in the form of a white powder.
Quantity
15.13 g
Type
reactant
Reaction Step One
Quantity
13.21 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30.83 g
Type
catalyst
Reaction Step Five
Customer
Q & A

Q1: What makes tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate a molecule of interest for medicinal chemistry research?

A1: The paper highlights that this compound offers a unique structural platform for developing novel compounds. [] It possesses both an azetidine and a cyclobutane ring, allowing for diverse chemical modifications. This makes it particularly interesting for exploring chemical space distinct from the more common piperidine ring systems. The presence of two functional groups allows for further selective derivatization, potentially leading to compounds with desirable pharmacological properties.

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